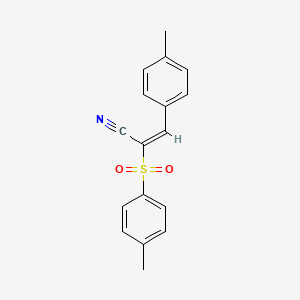
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide (ACCMBA) is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has a molecular weight of 291.4 g/mol. The synthesis of ACCMBA involves several steps, including the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the addition of methylamine and ammonia.
科学的研究の応用
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
作用機序
The mechanism of action of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It may also affect other ion channels, such as potassium channels and calcium channels.
Biochemical and Physiological Effects
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It also reduces the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of these mediators. 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has also been shown to reduce the activity of glutamate receptors, which are involved in the transmission of pain signals in the nervous system.
実験室実験の利点と制限
One advantage of using 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide in lab experiments is that it has been shown to have low toxicity and low potential for abuse. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
将来の方向性
There are several future directions for research on 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide. One direction is to further investigate its mechanism of action and its effects on ion channels in the nervous system. This could lead to the development of more specific and targeted treatments for neurological disorders. Another direction is to investigate its potential applications in the treatment of other conditions, such as cancer and autoimmune diseases. Finally, more research is needed to determine the optimal dosage and administration of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide for different applications.
合成法
The synthesis of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine and ammonia to yield 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide. The overall yield of this synthesis method is around 40-50%, and the purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h8-10,12H,3-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKXJQDRHJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)




![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)